molecular formula C17H16ClN3O4S B3031607 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide CAS No. 5531-21-5

3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

Cat. No. B3031607
CAS RN: 5531-21-5
M. Wt: 393.8 g/mol
InChI Key: NJDHMZBBUQMWHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide consists of a benzene ring with various substituents. The chlorine atom, ethoxy group, and carbamothioyl moiety are attached to the benzene ring. The nitro group and methyl group are also present. For a visual representation, refer to the crystal structure reported in Acta Crystallographica .

Scientific Research Applications

C17H16ClN3O4S\mathrm{C_{17}H_{16}ClN_3O_4S}C17​H16​ClN3​O4​S

and a molecular weight of 393.84 g/mol .

Let’s explore its unique applications in various fields:

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative damage. Studies have shown that it may exhibit antioxidant effects, making it relevant for applications in health supplements or functional foods .

Antibacterial Activity

Given its thioamide moiety, this compound might possess antibacterial properties. Researchers have explored its efficacy against various bacterial strains. Investigating its mode of action and potential synergies with existing antibiotics could lead to novel therapeutic strategies .

Polymerization Catalysis

The compound’s unique structure could make it useful in catalyzing ring-opening polymerization reactions. Researchers have synthesized similar compounds and studied their catalytic behavior. Investigating its role in polymerization processes could open up applications in materials science and industry .

Biological Imaging Probes

Fluorescent derivatives of this compound could serve as imaging probes for biological studies. By modifying its structure, researchers can create fluorescent analogs that selectively bind to specific cellular targets. These probes could aid in visualizing cellular processes or detecting disease markers .

Pharmacological Research

Exploring the compound’s interactions with biological receptors and enzymes could reveal potential pharmacological applications. Computational studies or in vitro assays may identify specific targets, such as kinases or proteases, where this compound could be relevant .

Agrochemicals

Given its unique structure, this compound might have applications in agrochemicals. Investigating its herbicidal, fungicidal, or insecticidal properties could lead to the development of environmentally friendly pesticides or growth regulators .

Materials Science

The compound’s aromatic backbone and functional groups make it interesting for materials science. Researchers could explore its use in organic electronics, sensors, or coatings. Its stability and reactivity could contribute to innovative materials with tailored properties .

Photodynamic Therapy (PDT)

With appropriate modifications, this compound could serve as a photosensitizer in PDT. Researchers have used similar structures to target cancer cells selectively. Investigating its phototoxicity and cellular uptake could advance its application in cancer treatment .

properties

IUPAC Name

3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-3-25-15-7-4-11(9-13(15)18)16(22)20-17(26)19-14-6-5-12(21(23)24)8-10(14)2/h4-9H,3H2,1-2H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDHMZBBUQMWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412448
Record name STK017406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

CAS RN

5531-21-5
Record name STK017406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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